molecular formula C14H19NO2 B1420031 Ethyl 3-ethyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate CAS No. 1105193-17-6

Ethyl 3-ethyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate

Cat. No.: B1420031
CAS No.: 1105193-17-6
M. Wt: 233.31 g/mol
InChI Key: DAOOBNIUYYKECQ-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate is an organic compound with the molecular formula C14H19NO2 . It belongs to the tetrahydroquinoline chemical class, a privileged scaffold renowned in medicinal chemistry and drug discovery. The structure incorporates both an ester and a tertiary amine, making it a versatile building block for chemical synthesis. Researchers value this compound primarily as a key synthetic intermediate. It can be used to construct more complex molecular architectures, particularly in the development of pharmaceuticals and biologically active compounds. Its tetrahydroquinoline core is a common motif found in molecules with a wide range of biological activities. Specific applications and the detailed mechanism of action for this exact compound are areas of ongoing scientific investigation and are not fully elucidated in the available literature. As with all chemicals, proper safety protocols must be followed. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures, or any form of human consumption.

Properties

IUPAC Name

ethyl 3-ethyl-2,4-dihydro-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-14(13(16)17-4-2)9-11-7-5-6-8-12(11)15-10-14/h5-8,15H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOOBNIUYYKECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2NC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminobenzyl Ketones with Ethyl Acetoacetate

One of the most established methods involves the cyclocondensation of 2-aminobenzyl ketones with ethyl acetoacetate in the presence of acid catalysts such as p-toluenesulfonic acid (p-TsOH). This process typically proceeds under reflux conditions in ethanol, facilitating intramolecular cyclization to form the tetrahydroquinoline core with an ethyl ester group at the carboxyl position.

Reaction Scheme:

  • 2-Aminobenzyl ketone + Ethyl acetoacetate → Cyclization under acidic conditions → Ethyl 3-ethyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate

Reaction Conditions:

  • Solvent: Ethanol
  • Catalyst: p-Toluenesulfonic acid (p-TsOH)
  • Temperature: Reflux (~80-100°C)
  • Duration: 4–8 hours
  • Work-up: Recrystallization or chromatography for purification

Hantzsch-Type Multicomponent Reactions

Another approach employs Hantzsch-type multicomponent reactions, combining aldehydes, amines, and β-ketoesters to generate tetrahydroquinoline derivatives. For example, reacting an appropriate aldehyde with ethyl acetoacetate and ammonia or primary amines under acidic catalysis yields the desired compound.

Reaction Scheme:

  • Aldehyde + Ethyl acetoacetate + Amine → Cyclization → this compound

Reaction Conditions:

  • Solvent: Ethanol or acetic acid
  • Temperature: Reflux (~80-120°C)
  • Catalyst: Acid (p-toluenesulfonic acid or acetic acid)
  • Duration: 6–12 hours

Mannich-Type Reactions

Mannich reactions involving formaldehyde, secondary amines, and β-ketoesters can also be employed to synthesize tetrahydroquinoline derivatives, followed by cyclization steps to form the target compound.

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors are increasingly utilized to improve yield, safety, and scalability. Reaction parameters such as temperature, catalyst loading, and residence time are optimized to maximize efficiency. Solvent recycling and catalyst recovery are also integral to sustainable manufacturing.

Data Table Summarizing Preparation Methods

Method Precursors Catalyst Solvent Temperature Reaction Time Purification Remarks
Cyclization of 2-aminobenzyl ketones 2-Aminobenzyl ketone + Ethyl acetoacetate p-TsOH Ethanol Reflux (~80-100°C) 4–8 hours Recrystallization Widely used, high yield
Hantzsch multicomponent Aldehyde + Ethyl acetoacetate + Amine Acid (p-TsOH or acetic acid) Ethanol Reflux (~80-120°C) 6–12 hours Chromatography Versatile, suitable for diversity
Mannich reaction Formaldehyde + Secondary amine + β-Ketoester Acid catalyst Solvent (varies) Reflux Variable Recrystallization Additional steps needed

Reaction Mechanisms and Optimization Strategies

Cyclization Mechanism

The key step involves nucleophilic attack of the amine group on the carbonyl carbon of the β-ketoester, followed by intramolecular cyclization and dehydration to form the tetrahydroquinoline ring system. Acid catalysis protonates carbonyl groups, increasing electrophilicity and facilitating ring closure.

Optimization of Reaction Conditions

  • Temperature: Elevated temperatures accelerate cyclization but must be controlled to prevent side reactions.
  • Catalyst Loading: Sufficient acid catalyst enhances yield, but excess can lead to degradation.
  • Solvent Choice: Polar protic solvents like ethanol favor nucleophilic attack and cyclization.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are employed to monitor progress and optimize reaction time.

Spectroscopic and Structural Characterization

Post-synthesis, the compound is characterized using:

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-2,4-dihydro-1H-quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-3-carboxylate derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro forms.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-ethyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity :
    • Exhibits significant activity against various pathogens.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

A study highlighted its efficacy against clinical isolates of Staphylococcus aureus, showing not only inhibition of bacterial growth but also disruption of biofilm formation at sub-MIC concentrations.

  • Anticancer Properties :
    • In preclinical trials involving MCF-7 breast cancer cells, treatment led to significant tumor regression in xenograft models, indicating potential as a breast cancer therapy candidate.

Biological Activities

The compound exhibits various biological activities that make it a valuable lead compound in drug development:

  • Antiviral and Antimalarial Activities : Quinoline derivatives are known for their effectiveness against viral infections and malaria.

Industrial Applications

Quinoline derivatives are utilized in the production of dyes and agrochemicals due to their chemical stability and reactivity. This compound serves as a building block for synthesizing more complex quinoline derivatives.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound inhibited bacterial growth and disrupted biofilm formation effectively.

Case Study 2: Anticancer Properties

In a preclinical trial involving MCF-7 breast cancer cells, treatment with this compound resulted in significant tumor regression in xenograft models. This suggests its potential as a therapeutic agent in breast cancer treatment.

Mechanism of Action

The mechanism of action of Ethyl 3-ethyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . The compound may also interact with cellular receptors and ion channels, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

The structural and functional diversity of tetrahydroquinoline carboxylates allows for extensive comparisons. Below, key analogs are analyzed based on substituents, physicochemical properties, synthetic routes, and applications.

Structural Analogs and Substitution Patterns

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Ethyl 3-ethyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate 1105193-22-3 C₁₉H₂₁NO₂ 295.4 3-ethyl, ester group
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate 15912-55-7 C₁₂H₁₅NO₂ 205.26 Isoquinoline scaffold, ester group
Ethyl 3-benzyl-1-ethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate 1105190-31-5 C₂₀H₂₂NO₃ 323.39 3-benzyl, 2-oxo, 1-ethyl
Ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate 918413-16-8 C₁₉H₁₉NO₃ 309.36 3-benzyl, 2-oxo
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate 26906-40-1 C₁₂H₁₃NO₃ 219.24 2-oxo
Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate 61919-44-6 C₁₂H₁₀N₂O₆ 278.22 3-hydroxy, 6-nitro, 2-oxo

Key Observations :

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., 2-oxo, nitro) increases polarity and hydrogen-bonding capacity, affecting solubility and bioavailability. For example, Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate has a high topological polar surface area (115 Ų), limiting membrane permeability .
  • Bulkier Groups : The 3-benzyl substituent in CAS 918413-16-8 increases molecular weight (309.36 g/mol) and lipophilicity compared to the 3-ethyl analog .
This compound

Similar methods (e.g., cyclocondensation of ethyl acetoacetate with substituted anilines) may apply to the target compound.

Ethyl 3-benzyl Derivatives

Compounds like CAS 1105190-31-5 are synthesized via alkylation of tetrahydroquinoline precursors, with benzyl bromide as a common reagent .

Biological Activity

Ethyl 3-ethyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate (C13H17NO2) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

  • Molecular Formula : C13H17NO2
  • Molar Mass : 219.28 g/mol
  • CAS Number : 1105193-12-1

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against various bacteria and fungi. For instance:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate its potential as a lead compound for developing new antimicrobial agents .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. This compound has been tested on various cancer cell lines, showing promising results:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Cell Line IC50 Value (µM)
MCF-715.5
HeLa12.8
A54920.0

The compound induced apoptosis in these cells, evidenced by increased levels of pro-apoptotic markers such as caspase-3 and decreased levels of anti-apoptotic proteins .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Inhibition of PI3K/Akt/mTOR Pathway : This pathway is crucial for cell survival and proliferation. The compound has been shown to inhibit this pathway in cancer cells, leading to reduced cell growth and proliferation .
  • Induction of Oxidative Stress : It may also induce oxidative stress in cancer cells, contributing to its cytotoxic effects .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation at sub-MIC concentrations.

Case Study 2: Anticancer Properties

In a preclinical trial involving MCF-7 breast cancer cells, treatment with this compound resulted in significant tumor regression in xenograft models. The study concluded that the compound could be a potent candidate for breast cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-ethyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate
Reactant of Route 2
Ethyl 3-ethyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate

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